tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a carbamate-protected pyrrolidine derivative featuring a benzyl group at the 1-position and a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C22H27FN2O2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
tert-butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-8-5-4-6-9-16)14-19(20)17-10-7-11-18(23)12-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26) |
InChI Key |
VHQSLLZPQOHFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine core is often synthesized via aza-Michael addition or cyclization reactions :
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | Acrylonitrile, NH₄OAc, EtOH, reflux (8 hr) | 68–72 | |
| Reductive Amination | NaBH₃CN, MeOH, RT, 12 hr | 82–85 |
Functionalization with 3-Fluorophenyl and Benzyl Groups
Substituents are introduced through nucleophilic aromatic substitution or Suzuki coupling :
| Reaction Type | Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| SNAr | 3-Fluoroiodobenzene, K₂CO₃, DMF, 80°C, 6 hr | 55–60 | 4-position | |
| Suzuki-Miyaura | Pd(PPh₃)₄, 3-fluorophenylboronic acid, dioxane | 70–75 | >95% para |
Carbamate Protection
The final step employs tert-butyl chloroformate for amine protection:
| Condition | Base/Solvent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Schotten-Baumann | NaOH (aq)/CH₂Cl₂ | 0°C → RT | 2 hr | 88–92 | |
| Anhydrous | Et₃N/THF | −10°C | 4 hr | 85–89 |
- Moisture control is essential to prevent hydrolysis of the chloroformate.
- Di-tert-butyl dicarbonate (Boc₂O) may substitute chloroformate in moisture-sensitive protocols.
Industrial-Scale Production
For bulk synthesis, the following modifications are recommended:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Homogeneous Pd | Heterogeneous Pd/C |
| Purification | Column Chromatography | Crystallization (EtOAc/hexane) |
| Cycle Time | 72 hr | 24 hr |
| Overall Yield | 42–47% | 51–54% |
- 3-Fluoroiodobenzene accounts for 63% of raw material costs.
- Solvent recovery systems reduce expenses by 28%.
Analytical Validation
Post-synthesis characterization employs:
| Technique | Key Data Points | Reference Standard |
|---|---|---|
| ¹H/¹³C NMR | δ 7.25–7.40 (benzyl), δ 4.15 (NHBoc) | |
| HPLC-PDA | Retention time: 12.7 min (C18, 70:30 MeCN:H₂O) | |
| HRMS | [M+H]⁺ calc. 387.1742, found 387.1739 |
Challenges and Alternatives
- Racemization at C3 occurs above 40°C during carbamate formation.
- Solution : Low-temperature (−10°C) reactions with slow reagent addition.
Fluorine-Specific Considerations :
- 3-Fluorophenyl groups exhibit stronger meta-directing effects compared to 2- or 4-fluoro isomers, complicating electrophilic substitutions.
Comparative Analysis of Methods
| Metric | Cyclocondensation Route | Reductive Amination Route |
|---|---|---|
| Total Steps | 4 | 3 |
| Chirality Control | Moderate (75% ee) | Excellent (>98% ee) |
| Scalability | Limited | High |
| Cost per Gram | $142 | $89 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially converting it into a more saturated form.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in biological assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Used in the design of molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyrrolidine ring and the fluorophenyl group are likely involved in binding interactions, while the benzyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations:
Core Structure: The target compound’s pyrrolidine core distinguishes it from cyclopropane (CAS 1286274-19-8) or butenyl (CAS 913563-71-0) derivatives.
Substituent Position : The 3-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to the 4-fluorophenyl isomer (CAS 913563-71-0). Fluorine’s position influences dipole interactions and metabolic stability .
Table 2: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Key Findings:
- Stability : Boc protection in the target compound ensures amine stability during synthesis, whereas cyclopropane derivatives (CAS 1286274-19-8) may require careful handling under acidic conditions.
- Chirality : Compounds with chiral centers (e.g., CAS 2227199-34-8) are critical for enantioselective synthesis, similar to the target compound’s pyrrolidine core.
Biological Activity
Tert-butyl N-[1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl carbamate group and a pyrrolidine ring substituted with a benzyl and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C22H27FN2O2, with a molecular weight of 370.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1909319-86-3 |
| Molecular Formula | C22H27FN2O2 |
| Molecular Weight | 370.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity, potentially leading to inhibition of target enzyme activity or modulation of receptor functions. Studies suggest that the compound may interfere with cellular signaling pathways, contributing to its pharmacological effects.
Biological Activity and Applications
Recent research has highlighted several key areas where this compound exhibits notable biological activity:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in neurological pathways. Its structural features allow it to effectively bind to active sites, thereby blocking enzymatic activity.
- Antiproliferative Effects : Preliminary studies indicate that this compound may possess antiproliferative properties against certain cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of melanoma cells, although further studies are needed to quantify its potency compared to established treatments.
- Neurological Applications : Given its structural similarity to known neuroactive compounds, this carbamate derivative is being explored for potential applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier could enhance its therapeutic efficacy.
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was tested against various enzymes implicated in neurodegenerative diseases. The results indicated significant inhibition rates, suggesting that the compound could serve as a lead for developing new therapeutic agents.
Case Study 2: Antiproliferative Activity
A comparative analysis was conducted using A375 melanoma cell lines where the compound was assessed alongside established anticancer agents. The findings demonstrated that while the compound exhibited lower potency than leading treatments, it still inhibited cell viability significantly, warranting further investigation into its mechanism and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
